Cas no 117278-74-7 (Tangshenoside I)
탄생노사이드 I(Tangshenoside I)은 인삼(Panax notoginseng)에서 추출된 주요 사포닌 성분으로, 다양한 생리활성을 보유한 천연 화합물입니다. 이 화합물은 특히 심혈관 보호 효과와 항염증 작용에 대한 연구가 활발히 진행되고 있으며, 세포 내 신호 전달 경로 조절을 통해 산화 스트레스 감소 및 조직 보호 기능을 나타냅니다. 분자식 C₄₂H₇₂O₁₄의 스테로이드 계열 사포닌으로, 높은 선택적 생체 이용률과 약리학적 안정성을 특징으로 합니다. 현재 당뇨병 합병증 완화 및 신경 보호 효과에 대한 과학적 검증이 이루어지고 있어, 치료제 개발 후보 물질로 주목받고 있습니다.

Tangshenoside I structure
상품 이름:Tangshenoside I
Tangshenoside I 화학적 및 물리적 성질
이름 및 식별자
-
- b-D-Glucopyranoside,4-[(1E)-3-[(3S)-4-carboxy-3-(b-D-glucopyranosyloxy)-3-methyl-1-oxobutoxy]-1-propen-1-yl]-2,6-dimethoxyphenyl
- 5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentan
- b-D-Glucopyranoside,4-[(1E)-3-[(3S)-4-carboxy-3-(b-D-glucopyranosyloxy)-3-methyl-1-oxobutoxy]-...
- b-D-Glucopyranoside,4-[(1E)-3-[(3S)-4-carboxy-3-(b-D-glucopyranosyloxy)-3-methyl-1-oxobutoxy]-1-propen-1-yl]-2,6-dimethoxyphe
- tangshenoside I
- 3-(beta-D-glucopyranosyloxy)-5-({(2E)-3-[4-(beta-D-glucopyranosyloxy)-3,5-dimethoxyphenyl]prop-2-en-1-yl}oxy)-3-methyl-5-oxopentanoic acid
- beta-D-Glucopyranoside, 4-(3-(4-carboxy-3-(beta-D-glucopyranosyloxy)-3-methyl-1-oxobutoxy)-1-propenyl)-2,6-dimethoxyphenyl, (S-(E))-
- 5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid
- Q15427838
- 117278-74-7
- CS-0159371
- 9WKT543Z4X
- .BETA.-D-GLUCOPYRANOSIDE, 4-(3-(4-CARBOXY-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-METHYL-1-OXOBUTOXY)-1-PROPENYL)-2,6-DIMETHOXYPHENYL, (S-(E))-
- 5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoicacid
- AKOS040762392
- 4-((1E)-3-((3S)-4-CARBOXY-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-METHYL-1-OXOBUTOXY)-1-PROPEN-1-YL)-2,6-DIMETHOXYPHENYL .BETA.-D-GLUCOPYRANOSIDE
- .BETA.-D-GLUCOPYRANOSIDE, 4-((1E)-3-((3S)-4-CARBOXY-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-METHYL-1-OXOBUTOXY)-1-PROPEN-1-YL)-2,6-DIMETHOXYPHENYL
- HY-N9317
- MS-31084
- DTXSID101045680
- .BETA.-D-GLUCOPYRANOSIDE, 4-((1E)-3-((3S)-4-CARBOXY-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-METHYL-1-OXOBUTOXY)-1-PROPENYL)-2,6-DIMETHOXYPHENYL
- UNII-9WKT543Z4X
- E80570
- AC-34176
- Tangshenoside I
-
- 인치: 1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29?/m1/s1
- InChIKey: ABKPQICIFGNRAA-YCRPTBBLSA-N
- 미소: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])OC(C([H])([H])[H])(C([H])([H])C(=O)O[H])C([H])([H])C(=O)OC([H])([H])/C(/[H])=C(\[H])/C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])OC([H])([H])[H])O[H])O[H])O[H]
계산된 속성
- 정밀분자량: 678.23706
- 동위원소 질량: 678.23711449 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 9
- 수소 결합 수용체 수량: 18
- 중원자 수량: 47
- 회전 가능한 화학 키 수량: 16
- 복잡도: 1020
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 10
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -2.6
- 토폴로지 분자 극성 표면적: 281
- 분자량: 678.6
실험적 성질
- 색과 성상: Powder
- 밀도: 1.55
- 비등점: 993.4°Cat760mmHg
- 플래시 포인트: 316.4°C
- 굴절률: 1.629
- PSA: 280.82
- LogP: -3.12110
Tangshenoside I 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5094-5mg |
Tangshenoside I |
117278-74-7 | 98% | 5mg |
¥ 3990 | 2023-09-15 | |
TargetMol Chemicals | TN5094-2mg |
Tangshenoside I |
117278-74-7 | 2mg |
¥ 2720 | 2024-07-19 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2771-10mg |
Tangshenoside I |
117278-74-7 | ≥98% | 10mg |
¥3000元 | 2023-09-15 | |
ChemFaces | CFN95108-5mg |
Tangshenoside I |
117278-74-7 | >=98% | 5mg |
$218 | 2021-07-22 | |
ChemFaces | CFN95108-5mg |
Tangshenoside I |
117278-74-7 | >=98% | 5mg |
$218 | 2022-10-09 | |
S e l l e c k ZHONG GUO | E2093-1mg |
Tangshenoside I |
117278-74-7 | 1mg |
¥6134.31 | 2022-04-26 | ||
TargetMol Chemicals | TN5094-5 mg |
Tangshenoside I |
117278-74-7 | 98% | 5mg |
¥ 4,800 | 2023-07-10 | |
TargetMol Chemicals | TN5094-1 mL * 10 mM (in DMSO) |
Tangshenoside I |
117278-74-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5980 | 2023-09-15 | |
ChemFaces | CFN95108-10mg |
Tangshenoside I |
117278-74-7 | >=98% | 10mg |
$338 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10275-5mg |
117278-74-7 | 5mg |
¥2998.0 | 2021-09-08 |
Tangshenoside I 관련 문헌
-
Xiao-qing Ma,Alexander Kai Man Leung,Chi Leung Chan,Tao Su,Wei-dong Li,Su-mei Li,David Wang Fun Fong,Zhi-Ling Yu Analyst 2014 139 505
-
Wenjing Jia,Qimao Bi,Sirong Jiang,Jihong Tao,Liying liu,Huilan Yue,Xiaohui Zhao Food Funct. 2022 13 2456
117278-74-7 (Tangshenoside I) 관련 제품
- 92233-55-1(Syringin-pentaacetate)
- 1261905-38-7(5-Fluoro-2-(3-fluoro-5-hydroxyphenyl)benzoic acid)
- 41743-68-4(3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-)
- 2171193-00-1(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-dimethylbutanoic acid)
- 2092717-03-6(5-methyl-7-oxa-2-azaspiro[3.5]nonane)
- 1807428-06-3(2-(3-Methoxy-3-oxopropyl)-6-(trifluoromethoxy)cinnamic acid)
- 60093-60-9(Acetonitrile, 2-[(2-aminophenyl)amino]-)
- 1249396-42-6(3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde)
- 2228710-51-6(3-amino-2-(2-ethynylphenyl)propanoic acid)
- 2138807-02-8(1-(2-Bromoethenyl)-5-fluoro-2,4-dimethoxybenzene)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:117278-74-7)Tangshenoside I

순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:117278-74-7)TangshenosideI

순결:≥98%
재다:5mg/20mg/50mg
가격 ($):문의